1-(2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide
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Description
1-(2-(Furan-2-yl)-4-(phenylsulfonyl)oxazol-5-yl)piperidine-4-carboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activities
Research on azole derivatives, starting from furan-2-carbohydrazide and including piperidine among the secondary amines used, highlights the synthesis and investigation of compounds with antimicrobial activities. These studies demonstrate the potential of furan-containing compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
PET Imaging and Neuroinflammation Studies
A study on PET imaging targeted macrophage colony-stimulating factor 1 receptor (CSF1R) with a compound incorporating a furan-2-carboxamide structure similar to the one . This research underlines the utility of such compounds in imaging reactive microglia and studying neuroinflammation, with implications for understanding and treating neuropsychiatric disorders (Horti et al., 2019).
Drug Design and Pharmacological Evaluation
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities, showcasing the therapeutic potential of furan-containing compounds in central nervous system disorders (Kumar et al., 2017).
Antiprotozoal Agents
The development of novel dicationic imidazo[1,2-a]pyridines, including compounds with a furan-2-yl structure, for their antiprotozoal properties highlights the relevance of these compounds in treating protozoal infections. Such research contributes to the broader effort to discover new treatments for diseases caused by protozoan parasites (Ismail et al., 2004).
properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c20-16(23)13-8-10-22(11-9-13)19-18(21-17(27-19)15-7-4-12-26-15)28(24,25)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHBJPBUTKSFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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